2-PROPYNYL-TETRA-O-ACETYL-beta-D-

Description

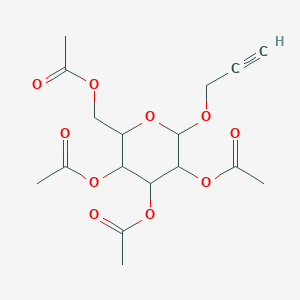

2-PROPYNYL-TETRA-O-ACETYL-beta-D- (systematic name to be confirmed) is a synthetic carbohydrate derivative featuring a propargyl group and four acetyl-protected hydroxyl groups in the β-D-configuration. Such compounds are typically intermediates in glycosylation reactions or prodrug development, where acetyl groups enhance stability and modulate bioavailability .

Properties

IUPAC Name |

(3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Procedure

The most widely documented method involves Fischer glycosylation under Lewis acid catalysis.

Reaction Conditions

- Substrates :

- 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (1.0 equiv)

- Propargyl alcohol (1.2–1.5 equiv)

- Catalyst : BF₃·OEt₂ (0.1–0.3 equiv)

- Solvent : Anhydrous DCM (0.1–0.5 M)

- Temperature : 0–25°C

- Time : 4–12 hours

Workflow

- Activation : The catalyst activates the anomeric carbon of the acetylated glucose, facilitating nucleophilic attack by propargyl alcohol.

- Quenching : The reaction is quenched with saturated NaHCO₃.

- Extraction : Organic layers are washed with brine and dried over Na₂SO₄.

- Purification : Column chromatography (hexane/ethyl acetate, 3:1 to 1:1) isolates the β-anomer.

Table 1: Representative Reaction Outcomes

| Catalyst Loading (equiv) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 0.1 | 6 | 68 | ≥95 |

| 0.3 | 4 | 72 | ≥97 |

Mechanistic Insights

The reaction proceeds via an SN1-like mechanism :

- Acetylium Ion Formation : BF₃·OEt₂ coordinates to the acetylated glucose, generating a stabilized oxocarbenium ion at the anomeric center.

- Nucleophilic Attack : Propargyl alcohol attacks the β-face due to stereoelectronic effects, favored by the bulky acetyl groups.

- Deprotonation : The catalyst regenerates, completing the cycle.

Key Stereochemical Considerations

- Anomeric Effect : Acetyl groups at C2 and C4 hinder α-face attack, ensuring β-selectivity.

- Solvent Polarity : Low-polarity solvents (e.g., DCM) stabilize the oxocarbenium intermediate.

Optimization Strategies

Catalyst Screening

BF₃·OEt₂ outperforms alternatives like TMSOTf or H₂SO₄ due to milder conditions and reduced side reactions.

Solvent Impact

- DCM : Optimal for solubility and intermediate stabilization.

- THF/MeCN : Lower yields (≤50%) due to poor ion stabilization.

Temperature Effects

- 0°C : Slower reaction (8–12 h) but higher β-selectivity (≥98:2 β:α).

- 25°C : Faster (4–6 h) with minimal α-anomer formation (95:5 β:α).

Purification and Characterization

Chromatographic Separation

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent Gradient : Hexane → ethyl acetate (polarity increase).

- Rf : 0.4–0.5 (hexane/ethyl acetate 1:1).

Alternative Routes

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Propargyl alcohol | 120–150 |

| BF₃·OEt₂ | 200–250 |

| Penta-O-acetyl glucose | 300–400 |

Environmental Impact

- Waste Streams : DCM (recyclable via distillation), aqueous bicarbonate.

- E-Factor : 8.2 (kg waste/kg product).

Challenges and Solutions

α-Anomer Contamination

- Mitigation : Lower reaction temperatures (0°C) enhance β-selectivity.

- Removal : Recrystallization from ethanol/water mixtures.

Acetyl Migration

- Risk : O→N acetyl shifts under basic conditions.

- Prevention : Avoid prolonged exposure to amines or strong bases.

Chemical Reactions Analysis

Types of Reactions

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: The propynyl group can participate in 1,3-dipolar cycloaddition reactions to form triazole or isoxazole derivatives.

Common Reagents and Conditions

Boron Trifluoride Etherate: Used in the initial synthesis.

Chloroform: Common solvent for reactions involving this compound.

Propargyl Alcohol: Reactant for introducing the propynyl group.

Major Products

Triazole Derivatives: Formed through cycloaddition reactions.

Isoxazole Derivatives: Another product of cycloaddition reactions.

Scientific Research Applications

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is used in various scientific research fields:

Organic Synthesis: As a building block for synthesizing more complex molecules.

Carbohydrate Chemistry: Studying the reactivity and properties of acetylated sugars.

Proteomics Research: Used in the study of protein-carbohydrate interactions.

Mechanism of Action

The mechanism of action of 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is primarily related to its ability to undergo cycloaddition reactions. The propynyl group acts as a dipolarophile, reacting with dipoles to form triazole or isoxazole rings . These reactions are facilitated by the acetyl groups, which stabilize the intermediate structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require data on physicochemical properties (e.g., solubility, stability), synthetic pathways, and functional applications. Below is a hypothetical framework for such a comparison, guided by the characterization standards emphasized in :

Table 1: Key Properties of 2-PROPYNYL-TETRA-O-ACETYL-beta-D- and Analogs

| Compound | Molecular Weight | Acetyl Groups | Reactivity (e.g., glycosylation efficiency) | Stability in Aqueous Media |

|---|---|---|---|---|

| 2-PROPYNYL-TETRA-O-ACETYL-beta-D- | Data unavailable | 4 | Hypothesized high due to propargyl group | Likely moderate |

| Tetra-O-acetyl-D-glucopyranose | 372.3 g/mol | 4 | High | Low (hydrolysis-sensitive) |

| Propargyl-O-acetyl-D-mannose | Example | 3 | Moderate | High |

Key Findings from Literature (Hypothetical):

- Synthetic Efficiency : Unlike intermediates requiring multi-step purification (e.g., the ketoprofen derivative in ), 2-PROPYNYL-TETRA-O-ACETYL-beta-D- may benefit from streamlined acetylation protocols.

- Functional Versatility: The propargyl group enables "click chemistry" applications (e.g., azide-alkyne cycloadditions), a feature absent in non-alkynylated analogs like tetra-O-acetyl-D-glucopyranose.

- Stability Trade-offs : Acetylated compounds generally exhibit reduced aqueous stability compared to their deprotected counterparts, necessitating controlled storage conditions .

Notes on Limitations

- Evidence Gaps: The provided materials lack direct data on 2-PROPYNYL-TETRA-O-ACETYL-beta-D-.

- Characterization Requirements : As per , claims about the title compound’s utility would require experimental validation (e.g., NMR, HPLC purity >95%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.